molecular formula C6H3BrClN3 B13670801 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine

7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13670801
M. Wt: 232.46 g/mol
InChI Key: NUOGOLPRLMQFBU-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine is a versatile and valuable fused heterocyclic intermediate for advanced research and development. Its molecular structure, featuring both bromo and chloro substituents on the pyrrolopyrazine core, makes it a privileged scaffold for constructing complex molecules through sequential cross-coupling reactions. This compound is a key precursor in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. The pyrrolo[2,3-b]pyrazine scaffold has been identified as a core structure in the development of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are promising targets for anticancer therapy . Researchers utilize this scaffold to explore structure-activity relationships and optimize binding interactions within the kinase domain . In the field of materials science, this compound serves as a critical building block for the synthesis of organic electronic materials. It is used in regioselective amination reactions and subsequent Sonogashira cross-coupling to create dipyrrolopyrazine (DPP) derivatives . These fused heterocyclic systems are investigated for use in optoelectronic applications due to their potential in constructing field-effect transistors, light-emitting diodes, and photovoltaic cells . The compound is offered For Research Use Only and is intended for use by qualified laboratory professionals. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

7-bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C6H3BrClN3/c7-3-1-9-6-5(3)11-4(8)2-10-6/h1-2H,(H,9,10)

InChI Key

NUOGOLPRLMQFBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Cl)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Bromo 2 Chloro 5h Pyrrolo 2,3 B Pyrazine and Its Derivatives

Regioselective Synthetic Routes to Halogenated Pyrrolo[2,3-b]pyrazines

The precise installation of halogen atoms on the pyrrolo[2,3-b]pyrazine core is a synthetic challenge that requires careful control of regioselectivity. Various strategies have been developed to achieve this, enabling access to versatile building blocks for further functionalization.

Strategies for Dihalo-5H-pyrrolo[2,3-b]pyrazine Synthesis (e.g., from dibromo-chloropyrazin-2-amine precursors)

The synthesis of dihalo-5H-pyrrolo[2,3-b]pyrazines often commences from appropriately substituted pyrazine (B50134) precursors. While a direct route from a dibromo-chloropyrazin-2-amine precursor to 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine is not extensively documented in readily available literature, the general strategy involves the construction of the pyrrole (B145914) ring onto a pre-halogenated pyrazine core.

One common approach involves the condensation of a substituted 2,3-diaminopyrazine (B78566) with a dicarbonyl compound or its equivalent. For the synthesis of halogenated derivatives, a halogenated 2,3-diaminopyrazine would be the logical starting material. The regioselectivity of the initial halogenation of the pyrazine ring is therefore a critical step.

Alternatively, the synthesis can proceed through the cyclization of a 2-amino-3-halopyrazine with a suitable partner that introduces the second ring. For instance, a Sonogashira coupling of a protected 2-amino-3-chloropyrazine (B41553) with a terminal alkyne, followed by an intramolecular cyclization, can yield the pyrrolo[2,3-b]pyrazine core. rsc.org Subsequent halogenation at the desired positions of the pyrrolo[2,3-b]pyrazine ring system would then be required to afford the target 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine.

Intramolecular Cyclization Protocols

Intramolecular cyclization is a powerful strategy for the formation of the pyrrolo[2,3-b]pyrazine ring system. beilstein-journals.orgnih.gov These protocols often involve the formation of a key bond to close the five-membered pyrrole ring onto the existing pyrazine core.

A notable example is the palladium-catalyzed intramolecular cyclization of N-alkyne-substituted pyrrole derivatives, which can be adapted for the synthesis of related fused heterocyclic systems. beilstein-journals.org In a hypothetical application to the synthesis of the target molecule, a suitably substituted 2-aminopyrazine (B29847) could be functionalized with a side chain containing a triple bond. Subsequent intramolecular cyclization, potentially triggered by a transition metal catalyst or other reagents, would lead to the formation of the pyrrolo[2,3-b]pyrazine scaffold. The regiochemical outcome of the cyclization would be dependent on the substitution pattern of the pyrazine precursor and the nature of the cyclization conditions. researchgate.net

Influence of Reaction Conditions on Regioselectivity (e.g., metal-free vs. metal-catalyzed, microwave irradiation)

The regioselectivity of the synthesis of halogenated pyrrolo[2,3-b]pyrazines is significantly influenced by the reaction conditions employed. The choice between metal-free and metal-catalyzed pathways, as well as the use of non-conventional energy sources like microwave irradiation, can dictate the final substitution pattern of the product.

Metal-Catalyzed vs. Metal-Free Conditions:

Metal-catalyzed reactions, particularly those employing palladium, are instrumental in the construction and functionalization of the pyrrolo[2,3-b]pyrazine core. rsc.org For instance, palladium-catalyzed cross-coupling reactions allow for the introduction of substituents at specific positions, which can then direct subsequent cyclization or halogenation steps. The choice of ligand in these catalytic systems can also play a crucial role in controlling regioselectivity.

In contrast, metal-free conditions, which might involve strong bases or acids, can also promote cyclization reactions. The regiochemical outcome in such cases is often governed by the intrinsic electronic properties of the substrates and intermediates.

Microwave Irradiation:

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and, in some cases, altering product distributions. nih.govurfu.rubeilstein-journals.orgresearchgate.netnih.govmdpi.com In the context of pyrrolo[2,3-b]pyrazine synthesis, microwave heating can significantly reduce reaction times for cyclization and cross-coupling reactions. researchgate.net The rapid and uniform heating provided by microwaves can sometimes lead to improved regioselectivity by minimizing the formation of side products that may arise from prolonged reaction times at high temperatures under conventional heating. For example, microwave-assisted synthesis has been successfully employed for the preparation of various fused heterocyclic systems, often with enhanced yields and purity. nih.govnih.govmdpi.com

Functionalization and Derivatization Strategies Utilizing Halogen Substituents

The halogen atoms at the C-2 and C-7 positions of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine serve as versatile handles for introducing a wide range of functional groups. The differential reactivity of the chloro and bromo substituents allows for selective functionalization through various synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic and heteroaromatic systems. libretexts.org In dihalogenated pyrazines, the regioselectivity of SNAr is influenced by the electronic nature of the substituents on the ring. researchgate.net For 2-substituted 3,5-dichloropyrazines, it has been observed that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position favors substitution at the 3-position. researchgate.net

In the case of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine, the pyrrole ring fused to the pyrazine core acts as an electron-donating group. This would suggest that the C-2 position is more activated towards nucleophilic attack than the C-7 position. Furthermore, the carbon-chlorine bond is generally more susceptible to nucleophilic attack than the carbon-bromine bond in SNAr reactions on electron-deficient heterocycles, provided electronic factors are similar. Therefore, it is anticipated that nucleophilic substitution will preferentially occur at the C-2 position.

NucleophilePredicted Site of ReactionPotential ProductGeneral Conditions
Primary/Secondary Amines (e.g., Morpholine, Piperidine)C-27-Bromo-2-(amino)-5H-pyrrolo[2,3-b]pyrazineBase (e.g., K2CO3, Et3N), Solvent (e.g., DMF, DMSO), Heat
Alkoxides (e.g., Sodium Methoxide, Sodium Ethoxide)C-27-Bromo-2-(alkoxy)-5H-pyrrolo[2,3-b]pyrazineCorresponding alcohol as solvent, Heat
Thiolates (e.g., Sodium Thiophenoxide)C-27-Bromo-2-(thioether)-5H-pyrrolo[2,3-b]pyrazineBase (e.g., NaH), Solvent (e.g., THF, DMF)

Transition Metal-Catalyzed Cross-Coupling Reactions at C-2, C-3, and C-7 Positions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms in 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine allows for site-selective functionalization, typically with the more reactive C-Br bond participating in oxidative addition to the palladium(0) catalyst before the C-Cl bond. nih.govrsc.orgrsc.org

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. It is expected that the C-7 bromine would react selectively over the C-2 chlorine under appropriate conditions. nih.gov

PositionAryl/Heteroaryl Boronic Acid/EsterCatalyst/LigandBaseSolventYield (%)
C-7 (selective)Phenylboronic acidPd(PPh3)4Na2CO3DME/H2OGood to Excellent (anticipated)
C-7 (selective)Thiophene-2-boronic acidPd(dppf)Cl2K2CO3Dioxane/H2OGood (anticipated)
C-2 (after C-7 reaction)4-Methoxyphenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2OModerate to Good (anticipated)

Sonogashira Coupling: This coupling of terminal alkynes with aryl or vinyl halides is a powerful method for introducing alkynyl moieties. Similar to the Suzuki coupling, the C-7 bromine is expected to be more reactive. wikipedia.orgnih.gov

PositionAlkyneCatalyst/Co-catalystBaseSolventYield (%)
C-7 (selective)PhenylacetylenePd(PPh3)4 / CuIEt3NTHFGood to Excellent (anticipated)
C-7 (selective)TrimethylsilylacetylenePdCl2(PPh3)2 / CuIDIPADMFGood (anticipated)

Heck Reaction: The Heck reaction allows for the vinylation of aryl halides. The reactivity trend (C-Br > C-Cl) is also observed in this transformation. nih.govmdpi.commdpi.com

PositionAlkeneCatalyst/LigandBaseSolventYield (%)
C-7 (selective)StyrenePd(OAc)2 / P(o-tolyl)3Et3NDMFGood (anticipated)
C-7 (selective)n-Butyl acrylatePdCl2(PPh3)2NaOAcNMPModerate to Good (anticipated)

Buchwald-Hartwig Amination: This palladium-catalyzed amination is a versatile method for forming carbon-nitrogen bonds. The higher reactivity of the C-Br bond at the C-7 position makes it the preferred site for amination. researchgate.netnih.govresearchgate.netnih.gov

PositionAmineCatalyst/LigandBaseSolventYield (%)
C-7 (selective)MorpholinePd2(dba)3 / BINAPNaOt-BuTolueneGood to Excellent (anticipated)
C-7 (selective)AnilinePd(OAc)2 / XPhosCs2CO3DioxaneGood (anticipated)
Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. This reaction is widely used to introduce aryl or heteroaryl substituents onto a core structure. In the context of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine, the Suzuki-Miyaura coupling can be selectively performed at the more reactive C-7 position.

Detailed research on analogous heterocyclic systems, such as 2-iodo-4-chloropyrrolopyridines, has demonstrated the feasibility of chemoselective Suzuki-Miyaura cross-coupling at the more reactive halogenated position. mdpi.com By analogy, reacting 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine with a variety of arylboronic acids in the presence of a suitable palladium catalyst and base is expected to yield the corresponding 7-aryl-2-chloro-5H-pyrrolo[2,3-b]pyrazine derivatives.

Key to the success of this transformation is the choice of catalyst, ligand, and reaction conditions. Systems based on palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with phosphine (B1218219) ligands like XPhos or SPhos have proven effective for similar nitrogen-rich heterocyles. nih.gov The use of a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step of the catalytic cycle. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
Aryl Halide (Analogous)Boronic AcidCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
4-chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃K₂CO₃1,4-Dioxane/Water100Not specified mdpi.com
4-chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acidPd₂(dba)₃K₂CO₃1,4-Dioxane/Water100Not specified mdpi.com
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneVarious arylboronic acidsXPhosPdG2/XPhosNot specifiedNot specifiedNot specifiedGood to excellent buffalostate.edu
Sonogashira Coupling for Alkynylation and Subsequent Cyclization

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated compounds. This methodology is particularly valuable for the introduction of linear sp-hybridized carbon chains, which can serve as handles for further transformations, including cyclization reactions. For 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine, Sonogashira coupling is anticipated to occur selectively at the C-7 position.

The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), in the presence of a copper(I) co-catalyst, commonly copper(I) iodide (CuI), and an amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). nih.govresearchgate.net Studies on the Sonogashira coupling of 7-iodo-substituted pyrrolo[2,1-f] nih.govnih.govbldpharm.comtriazine C-nucleosides have shown that a variety of terminal alkynes can be successfully coupled to the heterocyclic core, albeit sometimes in modest yields. nih.gov

The resulting 7-alkynyl-2-chloro-5H-pyrrolo[2,3-b]pyrazine derivatives are versatile intermediates. For instance, intramolecular cyclization of appropriately substituted alkynes can lead to the formation of novel fused-ring systems. A notable example is the Sonogashira coupling of N-(3-chloropyrazin-2-yl)-methanesulfonamide with various terminal alkynes, followed by a base-induced cyclization to afford 6-substituted-5H-pyrrolo[2,3-b]pyrazines. rsc.org This tandem Sonogashira coupling-cyclization strategy highlights the synthetic potential of alkynylated pyrrolopyrazines.

Table 2: Representative Conditions for Sonogashira Coupling of Heterocyclic Halides
Heterocyclic Halide (Analogous)AlkyneCatalyst/Co-catalystBaseSolventTemperature (°C)Yield (%)Reference
7-iodo-pyrrolotriazine C-nucleosideVarious terminal alkynesPdCl₂(PPh₃)₂/CuITEADMFNot specified8-13 nih.gov
5-bromo dihydropyrrolonesVarious terminal alkynesPdCl₂(PPh₃)₂/CuITEATHF6062-72 nih.gov
N-(3-chloropyrazin-2-yl)-methanesulfonamideVarious terminal alkynesClassical Sonogashira conditionsNot specifiedNot specifiedNot specified41-67 (after cyclization) rsc.org
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines. This reaction can be applied to 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine to introduce various amino substituents at the C-7 position.

Successful Buchwald-Hartwig amination of heterocyclic halides often requires careful optimization of the reaction conditions, particularly the choice of ligand and base. For electron-rich and potentially coordinating substrates like pyrrolopyrazines, bulky and electron-rich phosphine ligands such as RuPhos and XPhos are often employed in combination with palladium precursors like Pd(OAc)₂. mdpi.com Strong bases, for instance, sodium tert-butoxide (NaOtBu), are typically required to facilitate the deprotonation of the amine and promote the catalytic cycle. mdpi.com

The scope of the Buchwald-Hartwig amination is broad, accommodating a variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. nih.govbldpharm.com This allows for the synthesis of a diverse library of 7-amino-2-chloro-5H-pyrrolo[2,3-b]pyrazine derivatives, which are valuable for structure-activity relationship studies in drug discovery.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Heterocyclic Halides
Heterocyclic Halide (Analogous)AmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
4-chloro-2-phenyl-1-SEM-1H-pyrrolo[2,3-b]pyridineN-benzylmethylaminePd(OAc)₂/RuPhosNaOtBut-BuOH85Not specified mdpi.com
BromobenzeneCarbazole[Pd(allyl)Cl]₂/t-BuXPhost-BuOLiToluene10098 nih.gov
BromobenzeneDiphenylamine[Pd(allyl)Cl]₂/XPhost-BuONaToluene100Not specified nih.gov

Electrophilic Halogenation and Subsequent Functionalization

Electrophilic halogenation is a fundamental reaction for the introduction of halogen atoms onto aromatic and heteroaromatic rings. For the 2-chloro-5H-pyrrolo[2,3-b]pyrazine scaffold, further halogenation can provide intermediates for subsequent cross-coupling reactions or other transformations. The regioselectivity of electrophilic aromatic substitution on the pyrrolo[2,3-b]pyrazine ring system is dictated by the electronic properties of the fused rings. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyrazine ring.

Therefore, treatment of 2-chloro-5H-pyrrolo[2,3-b]pyrazine with an electrophilic halogenating agent is expected to result in substitution on the pyrrole ring, likely at the C-7 position. Common reagents for electrophilic bromination include N-bromosuccinimide (NBS) and bromine (Br₂). For chlorination, N-chlorosuccinimide (NCS) is a widely used reagent. The reaction conditions, such as the choice of solvent and temperature, can influence the outcome and selectivity of the halogenation. researchgate.net

The resulting 7-halo-2-chloro-5H-pyrrolo[2,3-b]pyrazine can then be utilized in the cross-coupling reactions described above to introduce a variety of substituents at the C-7 position, demonstrating the synthetic utility of this sequential functionalization strategy.

Strategic Protection and Deprotection of the Pyrrole Nitrogen (N-5 Position)

In many synthetic sequences involving pyrrolo[2,3-b]pyrazines, protection of the pyrrole nitrogen (N-5) is crucial. The N-H proton of the pyrrole ring is acidic and can interfere with certain reaction conditions, particularly those involving strong bases or organometallic reagents. The introduction of a suitable protecting group can mitigate these issues and improve reaction outcomes.

Several protecting groups are commonly employed for pyrroles. The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal.

Tosyl (Ts) Group: The tosyl group is a robust electron-withdrawing group that can be introduced by reacting the pyrrole with tosyl chloride (TsCl) in the presence of a base. The tosyl-protected derivative, 7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, is commercially available, indicating its stability and utility as a synthetic intermediate. bldpharm.com Deprotection of the tosyl group is typically achieved under basic conditions, such as hydrolysis with sodium hydroxide.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The SEM group is another valuable protecting group for pyrroles. It can be introduced using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and a base. A significant advantage of the SEM group is its stability to a wide range of reaction conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid) or with fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF). mdpi.comresearchgate.net

tert-Butoxycarbonyl (Boc) Group: The Boc group is widely used for the protection of amines and can also be employed for pyrroles. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). semanticscholar.org The Boc group is stable to many reaction conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). tcichemicals.com

The strategic use of these protecting groups allows for the selective functionalization of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine at various positions without undesired side reactions involving the pyrrole nitrogen.

Table 4: Common Protecting Groups for the Pyrrole Nitrogen
Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
p-ToluenesulfonylTsTosyl chloride (TsCl)Basic hydrolysis (e.g., NaOH)
2-(Trimethylsilyl)ethoxymethylSEMSEM chloride (SEM-Cl)Acid (e.g., TFA) or Fluoride source (e.g., TBAF)
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA)

Chemical Reactivity and Transformation Pathways of 7 Bromo 2 Chloro 5h Pyrrolo 2,3 B Pyrazine

Investigation of C-X Bond Reactivity (X = Br, Cl) for Further Functionalization

The differential reactivity of the C7-Br and C-2Cl bonds in 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine is a cornerstone for its use in sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. Current time information in Pasuruan, ID.wikipedia.orgrsc.orgbldpharm.comnih.govnih.gov Generally, the C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond, a principle that allows for selective reactions at the C7 position while leaving the C2-chloro group intact for subsequent transformations.

Common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination have been successfully applied to this scaffold. rsc.orglibretexts.orgmdpi.com For instance, Suzuki-Miyaura coupling with various arylboronic acids can be performed selectively at the C7-Br position under specific catalytic conditions, typically using a palladium catalyst like Pd(PPh₃)₄. nih.govmdpi.com Similarly, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, can be directed to the C7 position. wikipedia.orgrsc.orglibretexts.orgorganic-chemistry.org This reaction is often carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org

The table below summarizes typical conditions for the selective functionalization at the C7-Br position.

Reaction TypeReagentsCatalyst SystemTypical ConditionsProduct Type
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Solvent (e.g., DME/H₂O), 80-100 °C7-Aryl-2-chloro-5H-pyrrolo[2,3-b]pyrazine
Sonogashira CouplingTerminal alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)Solvent (e.g., DMF), Room Temp to 80 °C7-Alkynyl-2-chloro-5H-pyrrolo[2,3-b]pyrazine
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu)Solvent (e.g., Toluene), 80-110 °C7-Amino-2-chloro-5H-pyrrolo[2,3-b]pyrazine

Following the functionalization of the C7 position, the less reactive C2-chloro group can be targeted for a second cross-coupling reaction, often requiring more forcing conditions, such as higher temperatures or more active catalyst systems. This stepwise approach provides a powerful strategy for the synthesis of diverse, polysubstituted pyrrolo[2,3-b]pyrazine derivatives.

Regiocontrol in Amidation and Other N-Alkylation/Arylation Reactions

The 5H-pyrrolo[2,3-b]pyrazine core contains a pyrrolic nitrogen (N5) that can be readily functionalized through various N-alkylation, N-arylation, and amidation reactions. Current time information in Pasuruan, ID.wikipedia.orgrsc.orgbldpharm.com Controlling the regioselectivity of these reactions is crucial for synthesizing specific isomers with desired biological or material properties.

In many cases, the pyrrolic N5-H is the most acidic and sterically accessible site, making it the primary position for substitution under basic conditions. beilstein-journals.orgbeilstein-journals.org The reaction typically proceeds by deprotonation of the N5-H with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion, which then reacts with an electrophile (e.g., alkyl halide, aryl halide).

To prevent reactions at the N5 position and direct functionalization elsewhere, a protecting group is often installed on the pyrrolic nitrogen. Common protecting groups include tosyl (Ts) and triisopropylsilyl (TIPS), which can be introduced by reacting the N5-H with tosyl chloride or TIPS-Cl, respectively. bldpharm.combldpharm.com Once protected, other positions on the molecule can be modified, and the protecting group can be removed later in the synthetic sequence.

The table below outlines common N-functionalization reactions and the typical regiochemical outcomes.

Reaction TypeReagentsBaseTypical Site of ReactionProduct
N-AlkylationAlkyl Halide (e.g., CH₃I)NaH, K₂CO₃N5 (Pyrrole)7-Bromo-2-chloro-5-alkyl-5H-pyrrolo[2,3-b]pyrazine
N-Arylation (Chan-Lam)Arylboronic Acid (Ar-B(OH)₂)Cu(OAc)₂, PyridineN5 (Pyrrole)7-Bromo-2-chloro-5-aryl-5H-pyrrolo[2,3-b]pyrazine
N-Tosylation (Protection)Tosyl Chloride (TsCl)Pyridine, Et₃NN5 (Pyrrole)7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Exploration of Rearrangement and Annulation Reactions Leading to Novel Fused Systems

The 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine scaffold can serve as a precursor for the construction of more complex, polycyclic heterocyclic systems through rearrangement and annulation reactions. Current time information in Pasuruan, ID.wikipedia.orgrsc.orgbldpharm.combeilstein-journals.orgresearchgate.net These transformations are valuable for creating novel molecular architectures with unique properties.

One common strategy involves an initial functionalization, such as a Sonogashira coupling at the C7 position, followed by an intramolecular cyclization. For example, coupling with a terminal alkyne bearing a suitably positioned nucleophile (e.g., an amino or hydroxyl group) can lead to a subsequent annulation reaction, forming a new ring fused to the pyrrolo[2,3-b]pyrazine core. rsc.org Such domino reactions, combining a cross-coupling step with a cyclization, provide an efficient route to complex fused systems. researchgate.net

Another approach involves the construction of a new ring by utilizing both the C7 and a neighboring atom. For instance, after converting the C7-Br to another functional group, a reaction can be initiated that involves the N6 atom of the pyrazine (B50134) ring, leading to the formation of a triazolo-fused system. nih.gov These annulation strategies significantly expand the chemical space accessible from the starting material.

Assessment of Functional Group Compatibility in Complex Synthetic Sequences

The utility of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine as a synthetic intermediate is highly dependent on the compatibility of its bromo and chloro substituents with a variety of reaction conditions. nih.gov In multi-step syntheses, it is often necessary to perform chemical transformations on one part of a molecule while preserving reactive functional groups elsewhere.

The C7-Br and C2-Cl groups have been shown to be compatible with numerous non-cross-coupling reaction conditions. For example, the protection of the N5-H with a tosyl or TIPS group is typically performed without affecting the halogen atoms. Furthermore, modifications of substituents introduced at the C7 position can often be carried out while the C2-chloro group remains intact, ready for a later-stage functionalization. This orthogonality allows for a planned and controlled synthetic route towards complex target molecules. nih.gov

The robustness of the C-Cl bond, in particular, allows for a wide range of chemistry to be performed at other sites before its final transformation, highlighting the strategic importance of this di-halogenated intermediate in complex synthetic endeavors.

Structure Activity Relationship Sar and Structural Biology Investigations

Systematic Structural Modifications of the Pyrrolo[2,3-b]pyrazine Core and its Substituents

The 5H-pyrrolo[2,3-b]pyrazine scaffold, a key pharmacophore, serves as a versatile template for systematic structural modifications aimed at optimizing biological activity. nih.govresearchgate.net This core is a bioisostere of purine, allowing it to function as an ATP-competitive inhibitor for numerous kinases. nih.gov Research has focused on modifications at several key positions of this bicyclic system to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

One common strategy involves altering the core scaffold itself. For instance, studies have shown that replacing a 1H-pyrazolo[4,3-b]pyridine core with the 5H-pyrrolo[2,3-b]pyrazine scaffold can lead to a significant increase in binding activity against targets like Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov

Substituents on the pyrrolo[2,3-b]pyrazine ring are systematically varied to probe their influence on target engagement. The halogen atoms in the parent compound, bromine at the C7 position and chlorine at the C2 position, are critical starting points for SAR studies. Halogenation is a well-established strategy in medicinal chemistry to modulate the electronic properties and binding affinity of a molecule. mdpi.com Modifications often involve:

Substitution at the C2 and C7 positions: The chloro and bromo groups can be replaced with other halogens or different functional groups to explore their impact on selectivity and potency.

Functionalization of the N5 position: The pyrrole (B145914) nitrogen (N5) is frequently substituted with various groups, such as a tosyl group, to modulate the molecule's properties or to serve as a protecting group during synthesis.

Introduction of side chains: Large and diverse side chains are often introduced at different positions on the ring system. For example, in the development of CSF1R inhibitors, aryl and triazole moieties have been appended to the related pyrrolo[2,3-d]pyrimidine core to enhance inhibitory activity. mdpi.com Similarly, for FGFR inhibitors, various cyclic structures, including imidazole (B134444) rings, are attached to the core to establish specific interactions within the target's active site. nih.gov

Correlation of Structural Features with Modulatory Effects on Biological Targets

A direct correlation exists between the specific structural features of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine derivatives and their inhibitory effects on biological targets, particularly protein kinases. nih.govresearchgate.net The 5H-pyrrolo[2,3-b]pyrazine core is recognized for its kinase inhibitory activity. researchgate.net

The SAR studies reveal several key trends:

The Pyrrolo[2,3-b]pyrazine Scaffold: This core structure is crucial for binding activity. Its nitrogen-containing heterocyclic nature allows it to form essential hydrogen bonds within the ATP-binding pocket of kinases, mimicking the interactions of adenine. nih.govresearchgate.net The switch from other scaffolds, like pyrazolo[4,3-b]pyridine, to pyrrolo[2,3-b]pyrazine has been shown to enhance inhibitory potency against FGFR1. nih.gov

Halogen Substituents: The presence and position of halogen atoms significantly influence activity. Halogens can form halogen bonds and alter the electronic distribution of the aromatic system, thereby affecting binding affinity and selectivity for the target protein. mdpi.commdpi.com The combination of bromine and chlorine substituents is thought to enhance the selectivity of these compounds.

Side Chain Modifications: The introduction of specific side chains is a primary driver of potency and selectivity. In the context of FGFR inhibitors, attaching an imidazole ring was found to be critical for maintaining activity, as it participates in π–π stacking interactions. nih.gov For other related kinase inhibitors, the addition of cyclic amines, such as piperidine (B6355638) or pyrrolidine, can improve activity by forming additional hydrogen bonds with the kinase hinge region. mdpi.com

The following interactive table summarizes the structure-activity relationships for a series of 5H-pyrrolo[2,3-b]pyrazine derivatives targeting FGFR1.

Data derived from studies on FGFR1 inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold. nih.gov

Elucidation of Ligand-Target Binding Modes through X-ray Crystallography

X-ray crystallography has been an indispensable tool for elucidating the precise binding modes of 5H-pyrrolo[2,3-b]pyrazine derivatives within the active sites of their biological targets. nih.govresearchgate.net By providing atomic-level resolution of the ligand-protein complex, this technique guides the rational, structure-based design of more potent and selective inhibitors. nih.gov

For example, the co-crystal structure of a 5H-pyrrolo[2,3-b]pyrazine derivative (Compound 8) with FGFR1 revealed the key interactions necessary for inhibition. nih.gov This structural information was then leveraged to optimize the lead compound, leading to the discovery of more potent inhibitors. researchgate.net

Crystallographic studies typically reveal that the planar pyrrolo[2,3-b]pyrazine core anchors the inhibitor within the ATP-binding site, often in the hinge region that connects the N- and C-lobes of the kinase domain. The various substituents appended to this core then extend into adjacent pockets, forming specific interactions that determine the compound's affinity and selectivity profile. nih.govmdpi.com These detailed three-dimensional structures provide a static snapshot that is crucial for understanding the molecular basis of inhibition.

Analysis of Key Binding Interactions (e.g., Hydrogen Bonding Networks, Pi-Pi Stacking)

Analysis of co-crystal structures highlights several key non-covalent interactions that govern the binding of 5H-pyrrolo[2,3-b]pyrazine inhibitors to their target kinases. nih.govresearchgate.net These interactions are fundamental to the stability of the ligand-protein complex.

The most significant interactions include:

Hydrogen Bonding: This is often the most critical interaction for anchoring the inhibitor. A nitrogen atom in the pyrazine (B50134) ring of the scaffold frequently acts as a hydrogen bond acceptor, forming a crucial bond with the backbone amide of a residue in the kinase's hinge region (e.g., with an alanine (B10760859) or valine residue in FGFR1). nih.govresearchgate.net This interaction mimics the way ATP binds and is a hallmark of many Type I kinase inhibitors.

Pi-Pi Stacking: Aromatic interactions, such as π-π stacking, contribute significantly to binding affinity. In the case of FGFR1 inhibitors, a substituted imidazole ring on the pyrrolo[2,3-b]pyrazine core was observed to form a π-π stacking interaction with the side chain of a phenylalanine residue (Phe489) in the active site. nih.gov

Van der Waals and Hydrophobic Interactions: The substituents on the core engage in numerous van der Waals and hydrophobic interactions with nonpolar residues lining the ATP-binding pocket, further stabilizing the complex.

The following interactive table details the key binding interactions observed for an exemplary compound with FGFR1.

Interactions derived from the co-crystal structure of a 5H-pyrrolo[2,3-b]pyrazine derivative with FGFR1. nih.gov

Conformational Analysis and its Impact on Biological Recognition

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis, which explores the energetically accessible shapes a molecule can adopt, is therefore essential for understanding biological recognition. nih.govmdpi.com

For inhibitors based on the relatively rigid 5H-pyrrolo[2,3-b]pyrazine core, conformational flexibility primarily resides in the rotatable bonds of the substituents. The orientation of these side chains can dramatically impact binding affinity. If a side chain adopts a conformation that is complementary to the shape of the target's binding pocket, it can form favorable interactions. Conversely, a conformation that leads to steric clashes will prevent effective binding. nih.gov

Strategies in drug design, such as "conformational restriction," are employed to lock a flexible molecule into its bioactive conformation. acs.org This can be achieved by introducing rings or other rigidifying elements into a side chain. This approach can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding. While detailed conformational analyses specific to 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine are not extensively published, the principles derived from related inhibitor classes are directly applicable. nih.govacs.org Computational methods, including molecular docking and molecular dynamics simulations, are frequently used to predict the likely binding conformations of these inhibitors and to rationalize observed SAR data. nih.govmdpi.com

Mechanistic Research on Biological Targets in Vitro and Pre Clinical Cellular Studies

Target Identification and Validation for Pyrrolo[2,3-b]pyrazine Derivatives

The pyrrolo[2,3-b]pyrazine scaffold has been identified as a versatile platform for developing inhibitors of several key protein families implicated in disease, primarily protein kinases. Initial drug discovery efforts, sometimes starting from different chemical scaffolds, have led to the identification and validation of multiple targets for this class of compounds.

Fibroblast Growth Factor Receptors (FGFRs) have emerged as a prominent target. researchgate.netnih.gov Aberrant FGFR signaling is a known driver in various human cancers, making it a therapeutically relevant target. nih.govnih.gov The 5H-pyrrolo[2,3-b]pyrazine core was identified as a potent scaffold for FGFR inhibitors, often demonstrating increased activity compared to related structures like 1H-pyrazolo[4,3-b]pyridine. researchgate.netnih.gov These derivatives were developed from hit compounds initially identified in a hepatocyte growth factor receptor (c-Met) inhibitor project, but were found to be highly selective for FGFRs. researchgate.netnih.gov

Beyond FGFR, the 5H-pyrrolo[2,3-b]pyrazine scaffold has been reported to possess activity against a range of other kinases, validating them as targets for this chemical series. nih.gov These include Bruton's Tyrosine Kinase (BTK), Focal Adhesion Kinase (FAK), Janus Kinase 3 (JAK3), and Ataxia Telangiectasia and Rad3-related protein (ATR). nih.gov Additionally, studies on the closely related pyrrolo[3,2-b]pyrazine scaffold have suggested Cyclin-Dependent Kinases (CDKs) as potential molecular targets. researchgate.net

Another significant target identified for this scaffold is Topoisomerase II (Topo II), a crucial enzyme in DNA replication and maintenance. nih.gov A series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives were specifically designed and validated as catalytic inhibitors of this enzyme. nih.gov

Enzymatic Inhibition Profiling

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have been profiled against numerous kinases, demonstrating a range of potencies and selectivities.

FGFR: Extensive research has established certain 5H-pyrrolo[2,3-b]pyrazine derivatives as potent FGFR kinase inhibitors. researchgate.netnih.gov Structure-activity relationship (SAR) studies have shown that modifications to different parts of the molecule can significantly enhance inhibitory activity. For instance, exchanging a pyrazolo[4,3-b]pyridine scaffold for a 5H-pyrrolo[2,3-b]pyrazine core was found to increase FGFR1 binding activity. nih.gov Further optimization led to the discovery of compounds with low nanomolar IC50 values against FGFR1. nih.gov One notable compound, referred to as compound 13 in a key study, demonstrated high potency and selectivity for FGFR over other kinases like c-Met. nih.govnih.gov

c-Met: While the initial discovery path for some FGFR inhibitors began from a c-Met inhibitor project, the optimized 5H-pyrrolo[2,3-b]pyrazine derivatives were found to be highly selective, demonstrating almost no inhibition towards c-Met even at concentrations of 1µM. researchgate.net

JAK3, BTK, FAK, ATR: The 5H-pyrrolo[2,3-b]pyrazine scaffold has been explicitly noted for its potential as an inhibitor of Bruton's tyrosine kinase, focal adhesion kinase, JAK3, and ATR, indicating its broad utility in targeting diverse kinase families. nih.gov

CDK: Research into related pyrrolo-pyrimidine scaffolds has shown potent activity against Cyclin-Dependent Kinases. For example, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were found to have strong inhibitory activity against CDK9. nih.gov Additionally, molecular modeling studies of 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine derivatives showed potential binding to the active sites of CDKs. researchgate.net

GSK-3: While Glycogen Synthase Kinase-3 (GSK-3) is a known therapeutic target in various diseases, including some cancers, specific enzymatic inhibition data for 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine or its direct derivatives were not prominent in the reviewed literature. mdpi.comnih.gov

The table below summarizes the kinase inhibitory activities of selected 5H-pyrrolo[2,3-b]pyrazine derivatives from a representative study.

Compound ID (from source)Structure/ModificationTarget KinaseIC50 (nM)Source
29Ethyl substitution on imidazole (B134444) moietyFGFR13.0 nih.gov
30Isopropyl substitution on imidazole moietyFGFR13.0 nih.gov
13Lead compound with imidazole moietyFGFR14.4 nih.gov

In addition to kinase inhibition, certain pyrrolo[2,3-b]pyrazine derivatives have been identified as catalytic inhibitors of Topoisomerase II (Topo II). nih.gov A study focused on 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives demonstrated that these compounds could significantly inhibit the DNA relaxation activity of Topo II. nih.gov The structure-activity relationship studies highlighted the importance of an alkylamino side chain and the benzoazolyl group for potent inhibition. nih.gov

Investigation of Molecular Mechanisms of Action (e.g., ATP-Competitive Binding, Interference with DNA Synthesis)

The primary mechanism of action for the kinase-inhibiting properties of pyrrolo[2,3-b]pyrazine derivatives is ATP-competitive binding. nih.gov The scaffold acts as a hinge-binder, occupying the ATP binding site of the target kinase, thereby preventing the phosphorylation of downstream substrates. researchgate.net X-ray crystallography has confirmed this binding mode for an inhibitor bound to FGFR1, providing a structural basis for further rational drug design. nih.gov

For derivatives that target Topoisomerase II, the mechanism involves catalytic inhibition rather than acting as a Topo II poison (which stabilizes the DNA-enzyme complex). nih.gov Further investigation suggests these compounds may function as non-intercalative catalytic inhibitors that block the ATP binding site of the enzyme, thus preventing the energy-dependent strand-cleavage and re-ligation cycle necessary for DNA relaxation. nih.gov This inhibition of Topo II inherently interferes with processes of DNA synthesis, repair, and segregation during mitosis.

Cellular Biological Activity in Research Models

The enzymatic inhibition by pyrrolo[2,3-b]pyrazine derivatives translates into antiproliferative activity across a range of human cancer cell lines.

Derivatives designed as Topo II inhibitors showed good antiproliferative activity, particularly against the HL-60 human promyelocytic leukemia cell line and its drug-resistant derivative, HL-60/MX2. nih.gov This activity in a resistant cell line supports the compound's mechanism as a catalytic inhibitor rather than a substrate for drug efflux pumps. nih.gov Flow cytometric analysis confirmed that these compounds induce apoptosis in HL-60 cells. nih.gov

While extensive data on the specific 7-bromo-2-chloro derivative is limited, studies on closely related pyrrolopyrimidine and pyridopyrimidine scaffolds show activity against various other cell lines. Halogenated pyrrolo[3,2-d]pyrimidines exhibited cytotoxic effects against HL-60 cells and the MDA-MB-231 breast cancer cell line. ekb.eg Pyrido[2,3-d]pyrimidine derivatives have shown activity against the HCT-116 colon cancer cell line and the PC3 prostate cancer cell line. nih.gov Furthermore, CDK inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold demonstrated antiproliferative activity against pancreatic cancer cell lines. nih.gov A pyrazole (B372694) derivative of usnic acid was shown to inhibit the viability of PANC-1 pancreatic cancer cells.

The table below presents antiproliferative data for a representative pyrrolo[3,2-b]pyrazine derivative.

Compound ID (from source)Cell LineCancer TypeActivity MetricValue (nM)Source
4jRXF 393Renal CancerGI5014 researchgate.net
4jBT-549Breast CancerGI5082 researchgate.net

Induction of Apoptosis and Cell Cycle Arrest in Cellular Systems

While various related heterocyclic compounds have been studied for their antiproliferative effects, which can involve the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest), specific research detailing these mechanisms for 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine is not extensively documented in publicly available scientific literature. nih.govresearchgate.netmdpi.com Studies on other classes of compounds, such as pyrrolo[2,3-d]pyrimidine and benzimidazole (B57391) derivatives, have shown that they can induce apoptosis by modulating the expression of key proteins like Bax and Bcl-2 and can arrest the cell cycle at various phases (e.g., G1, S, or G2/M) to inhibit cancer cell proliferation. mdpi.comnih.gov However, dedicated studies confirming similar activity for 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine are not prominently reported.

Host Factor Targeting for Antiviral Strategies (e.g., AAK1)

Targeting host cellular factors that viruses exploit for their replication is a promising strategy for developing broad-spectrum antiviral agents. One such target is the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. nih.govsemanticscholar.orgnih.gov This cellular pathway is utilized by numerous viruses, including Dengue, Ebola, and Hepatitis C, to gain entry into host cells. nih.govsemanticscholar.orgcabidigitallibrary.org

The mechanism involves AAK1 regulating the function of the adaptor protein 2 (AP2) complex. nih.gov AAK1 phosphorylates the mu subunit of AP2 (AP2M1), a critical step for the recruitment of clathrin and the subsequent formation of vesicles that internalize viral particles. nih.govsemanticscholar.org Inhibition of AAK1 kinase activity blocks this phosphorylation event, thereby disrupting the endocytic pathway and preventing viral entry into the cell. semanticscholar.orgresearchgate.net

The 5H-pyrrolo[2,3-b]pyrazine scaffold is recognized for its utility in developing kinase inhibitors. nih.govmdpi.com Research into AAK1 inhibitors has explored various related heterocyclic structures, including pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazine analogues. semanticscholar.orgnih.gov The compound 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine, or its closely related precursor 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, serves as a key synthetic intermediate for creating more complex substituted pyrrolo[2,3-b]pyrazine derivatives designed to target various kinases. ssrn.com This positions the compound as a foundational structure within the broader chemical class being investigated for AAK1-targeted antiviral strategies.

Table 1: Key Components in AAK1-Mediated Viral Entry

Component Type Function in Viral Entry Effect of Inhibition
AAK1 Host Serine/Threonine Kinase Regulates clathrin-mediated endocytosis by phosphorylating AP2M1. nih.govsemanticscholar.org Prevents AP2M1 phosphorylation, disrupting vesicle formation. semanticscholar.org
AP2 Complex Host Adaptor Protein Links viral cargo to the clathrin machinery at the plasma membrane. nih.gov Inability to properly bind cargo and initiate endocytosis.

| Clathrin | Host Protein | Forms a coated pit that invaginates to become a vesicle, internalizing the virus. nih.gov | Vesicle formation is inhibited, blocking viral entry. |

In Vitro Metabolic Stability Assessment (Research Phase)

In the early stages of drug discovery, assessing the metabolic stability of a compound is a critical step. These in vitro assays predict how a compound might be broken down by metabolic enzymes in the body, primarily in the liver. Typically, the compound is incubated with liver microsomes or hepatocytes, and its degradation over time is monitored. nih.gov This research helps to estimate key pharmacokinetic parameters such as intrinsic clearance (CLint) and metabolic half-life (t1/2).

The investigation utilized human liver microsomes (HLM) to evaluate the compound's metabolic fate. The results from that study, shown for illustrative purposes in the table below, indicated that the specific FGFR inhibitor tested had favorable metabolic properties, a desirable characteristic for a potential drug candidate. nih.gov This demonstrates the standard practice of evaluating metabolic stability for this class of compounds during the research phase.

Table 2: Example of In Vitro Metabolic Data for a 5H-Pyrrolo[2,3-b]pyrazine Analogue (Note: The following data is for a different 5H-pyrrolo[2,3-b]pyrazine derivative investigated as an FGFR inhibitor and is presented for illustrative purposes only.)

Assay System Used Result for Analogue Implication
Metabolic Stability Human Liver Microsome (HLM) Low clearance ratio (1 μL/min/mg) nih.gov Suggests excellent metabolic stability. nih.gov

| CYP Inhibition | 5 major human CYP enzymes | Favorable inhibition profile (IC50 > 10 μM) nih.gov | Low potential for drug-drug interactions via these enzymes. nih.gov |

Table of Mentioned Compounds

Compound Name
7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine
2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Bax

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold, docking studies have been instrumental in elucidating their mechanism of action as kinase inhibitors, particularly against targets like the Fibroblast Growth Factor Receptor (FGFR). nih.govpreprints.org

For instance, in studies on FGFR1 inhibitors, the pyrrolo[2,3-b]pyrazine scaffold was shown to significantly increase binding activity compared to other heterocyclic systems. researchgate.net Docking simulations revealed that in addition to the key hydrogen bond with the hinge residue Ala564, other parts of the molecule could form favorable interactions, such as π-π stacking with aromatic residues like Phe489. nih.govresearchgate.net The predicted binding affinity scores from these simulations, often expressed in kcal/mol, help rank potential derivatives and prioritize them for synthesis and biological evaluation.

Table 1: Representative Interactions for Pyrrolo[2,3-b]pyrazine Scaffold in Kinase Docking Studies
Interaction TypeLigand MoietyProtein Residue ExampleSignificance
Hydrogen BondPyrazine (B50134) Ring NitrogenAla564 (FGFR1 Hinge)Anchors the inhibitor in the ATP binding site. nih.gov
π-π StackingPyrrole (B145914) or Fused Ring SystemPhe489 (FGFR1)Enhances binding affinity through aromatic interactions. nih.gov
Halogen BondBromo/Chloro SubstituentsCarbonyl oxygen or aromatic ringProvides additional specific interactions to improve potency and selectivity. researchgate.net
Van der WaalsEntire LigandHydrophobic pocket residuesContributes to overall shape complementarity and binding energy. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine. These methods provide a detailed understanding of the electron distribution, which governs the molecule's reactivity, stability, and intermolecular interactions. nih.govnih.gov

DFT calculations can determine a range of electronic and structural descriptors:

Molecular Geometry: Optimization of the molecule's structure provides precise bond lengths, bond angles, and dihedral angles in its lowest energy state.

Molecular Electrostatic Potential (ESP): ESP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The nitrogen atoms of the pyrazine ring are expected to be regions of negative potential, making them hydrogen bond acceptors, while the N-H proton of the pyrrole ring is a region of positive potential, acting as a hydrogen bond donor. The halogen atoms can exhibit dual character, with a positive region known as a "sigma-hole" that can participate in halogen bonding. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity towards other chemical species.

For 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine, DFT studies would help rationalize the influence of the bromo and chloro substituents on the electronic nature of the heterocyclic core, providing a theoretical basis for its observed chemical behavior and guiding further chemical modifications. rsc.org

Computational Studies on Radical Scavenging Mechanisms and Antioxidant Potential

The pyrrole N-H group present in 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine suggests a potential for antioxidant activity through a hydrogen atom transfer (HAT) mechanism. nih.gov Computational chemistry offers a powerful approach to evaluate this potential by studying the thermodynamics and kinetics of reactions with free radicals. nih.govrsc.org

The primary mechanism for antioxidant activity in such compounds is the donation of the hydrogen atom from the pyrrole nitrogen to a radical species (R•), thereby neutralizing it. The efficiency of this process is largely determined by the N-H Bond Dissociation Enthalpy (BDE). nih.govacs.org A lower BDE indicates that the hydrogen atom can be more easily abstracted, suggesting a higher potential antioxidant activity. physchemres.orgresearchgate.net

Computational methods, typically DFT, are used to calculate the BDE according to the following equation: BDE = H(Pyr-•) + H(H•) - H(Pyr-H) Where H(Pyr-H) is the enthalpy of the parent molecule, H(Pyr-•) is the enthalpy of the resulting pyrrolyl radical, and H(H•) is the enthalpy of a hydrogen atom. nih.gov

Studies on related pyrrolo[2,3-b]quinoxaline derivatives have used computational chemistry to investigate their scavenging activity against biologically relevant radicals like the hydroxyl radical (HO•). nih.govrsc.org Such calculations can predict reaction pathways and determine kinetic rate constants, providing a detailed, atomistic understanding of the antioxidant process. For 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine, theoretical BDE calculations would provide the first assessment of its promise as a radical scavenger.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. MD simulations are crucial for assessing the stability of the binding pose predicted by docking and understanding the conformational flexibility of both the ligand and the protein. nih.govmdpi.comnih.gov

Starting from the docked pose of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine within a target kinase, an MD simulation would be run for tens to hundreds of nanoseconds. The resulting trajectory is analyzed to evaluate the stability of the complex. Key metrics include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms is monitored throughout the simulation. A stable, low-fluctuation RMSD value indicates that the ligand remains securely in the binding pocket in its initial predicted pose. nih.govamazonaws.com A large deviation might suggest an unstable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each protein residue to identify flexible and rigid regions. This can reveal how ligand binding affects the protein's dynamics.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds, such as those between the pyrazine nitrogens and the kinase hinge, is tracked over time to confirm their importance for stable binding.

MD simulations performed on related pyrrolo[2,3-d]pyrimidine kinase inhibitors have been used to validate docking results and understand the detailed interactions that confer inhibitory strength. mdpi.comresearchgate.net These simulations confirm that key interactions are maintained over time, lending confidence to the predicted binding mechanism.

Table 2: Key Metrics from Molecular Dynamics Simulations for Protein-Ligand Stability Analysis
MetricDescriptionIndication of Stability
Ligand RMSDMeasures the average deviation of the ligand's position from its initial docked pose over time. nih.govLow and stable RMSD (e.g., < 2 Å) suggests a stable binding pose. nih.gov
Protein RMSDMeasures the deviation of the protein's backbone atoms from the initial structure. amazonaws.comReaching a plateau indicates the protein structure has equilibrated and is stable.
Hydrogen Bond OccupancyCalculates the percentage of simulation time a specific hydrogen bond is present.High occupancy (>60%) for key H-bonds confirms their crucial role in binding. nih.gov
Radius of Gyration (Rg)Measures the compactness of the protein structure.A stable Rg value indicates no major unfolding or conformational changes. researchgate.net

Crystallographic Data Analysis and Molecular Packing Studies

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. While no crystal structure for 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine itself is publicly available, analysis of its tosyl-protected precursor or related halogenated heterocyclic compounds provides critical insights. bldpharm.comamericanelements.com

Crystallographic data yields precise measurements of bond lengths, bond angles, and torsion angles, which serve as the ultimate benchmark for validating the geometries predicted by quantum chemical calculations. Furthermore, the analysis of the crystal lattice reveals the intermolecular interactions that govern how molecules pack together in the solid state. iucr.org

For a molecule like 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine, several key intermolecular interactions would be of interest in a crystal packing analysis:

Hydrogen Bonding: The pyrrole N-H donor and the pyrazine nitrogen acceptors are likely to form strong hydrogen bonding networks, often leading to dimers or chain motifs.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electronegative atoms (like nitrogen or oxygen) on neighboring molecules. nih.govmdpi.com The strength and geometry of these interactions are of significant interest in crystal engineering. nih.govmdpi.com

π-π Stacking: The planar aromatic pyrrolopyrazine core can stack with adjacent molecules, contributing to crystal stability through dispersion forces.

Analysis of these non-covalent interactions helps in understanding polymorphism, solubility, and other solid-state properties of the compound, which are critical for pharmaceutical development.

Advanced Analytical Characterization Techniques in Research Investigations

X-ray Crystallography for Precise Molecular and Co-crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule.

While a specific crystal structure for 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine is not widely reported in the literature, studies on analogous heterocyclic systems, such as substituted pyrrolo[1,2-b]pyridazines, offer valuable insights into the likely structural features. nih.govresearchgate.net For instance, the X-ray analysis of a substituted pyrrolo[1,2-b]pyridazine (B13699388) revealed a planar conformation, a common characteristic of such fused aromatic rings. nih.govresearchgate.net The packing of these molecules in the crystal lattice is often governed by π-π stacking interactions, which can influence the material's bulk properties. nih.govresearchgate.net

In a hypothetical crystallographic study of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine, researchers would aim to grow single crystals of high quality. The diffraction data collected from these crystals would allow for the precise determination of the positions of the bromine and chlorine atoms on the pyrrolopyrazine core, as well as the conformation of the bicyclic system. The table below illustrates the type of crystallographic data that would be obtained from such an analysis.

Table 1: Hypothetical X-ray Crystallographic Data for 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Bond length (C-Br) ~1.85-1.90 Å
Bond length (C-Cl) ~1.70-1.75 Å

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Novel Adducts

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique is instrumental in confirming the successful synthesis of a target compound by providing an exact mass measurement, which can be compared to the calculated theoretical mass.

In the context of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine, HRMS would be used to confirm its molecular formula, C₆H₃BrClN₃. The measured mass would be expected to be within a few parts per million (ppm) of the calculated mass. Furthermore, the isotopic pattern observed in the mass spectrum, arising from the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, would provide a distinct signature to further validate the presence of these halogens in the molecule.

Table 2: Expected HRMS Data for 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine

Ion Calculated Mass (m/z) Observed Mass (m/z)
[M+H]⁺ 233.9328 Within 5 ppm of calculated

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative analytical techniques for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine, ¹H NMR would be expected to show distinct signals for the protons on the pyrrole (B145914) and pyrazine (B50134) rings. The chemical shifts and coupling constants of these protons would provide valuable information about their connectivity and spatial relationships. Similarly, ¹³C NMR would reveal the number of unique carbon environments and their electronic nature.

While a dedicated NMR study for 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine is not available in the cited literature, data for a related compound, 7-Bromo-3-tert-butylpyrazolo[5,1-c] bldpharm.comnih.govnih.govtriazine, can serve as an example of the type of information obtained. rsc.org The ¹H NMR spectrum of this compound showed characteristic signals for the protons on the heterocyclic core, and the ¹³C NMR spectrum confirmed the carbon framework. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine in a suitable solvent (e.g., DMSO-d₆)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C3-H ~8.0-8.5 ~130-140
C6-H ~7.0-7.5 ~110-120
N5-H ~11.0-12.0 -
C2-Cl - ~145-155

Infrared and Ultraviolet-Visible Spectroscopy for Reaction Monitoring and Electronic Property Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching (from the pyrrole ring), C-H stretching and bending, and C=N and C=C stretching vibrations within the aromatic rings.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine would exhibit absorption maxima (λₘₐₓ) that are characteristic of its conjugated π-system.

Studies on related heterocyclic compounds have utilized these techniques for characterization. rsc.orgmdpi.com For example, the IR spectrum of 7,8-Dibromo-3-tert-butylpyrazolo[5,1-c] bldpharm.comnih.govnih.govtriazine showed characteristic C-H stretching and other fingerprint region absorptions. rsc.org

Table 4: Expected Spectroscopic Data for 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine

Technique Expected Absorptions
IR (cm⁻¹) ~3400 (N-H), ~3100 (Ar C-H), ~1600-1400 (C=C, C=N)

Techniques for Evaluating Optoelectronic Properties in Material Science Contexts

The unique electronic structure of fused heterocyclic compounds like 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine makes them interesting candidates for applications in material science, particularly in the field of organic electronics. A variety of techniques are employed to evaluate their optoelectronic properties.

Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These energy levels are crucial for designing and understanding the performance of organic electronic devices.

Photoluminescence (PL) Spectroscopy: This technique measures the emission of light from a molecule after it has been excited by absorbing photons. The emission spectrum provides information about the excited state properties and the color of the emitted light.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are often used to complement experimental data and to predict the electronic and optical properties of molecules. rsc.org These calculations can provide insights into the molecular orbitals, electronic transitions, and other properties that are difficult to measure experimentally. rsc.org

Research on related pyrido[2,3-b]pyrazine (B189457) derivatives has shown that their optoelectronic properties can be tuned by modifying their chemical structure. nih.govrsc.org These studies often involve a combination of experimental techniques and computational modeling to gain a comprehensive understanding of the structure-property relationships. nih.govrsc.org

Emerging Research Applications and Future Directions

Development of Pyrrolo[2,3-b]pyrazine-Based Chemical Probes for Biological Pathway Interrogation

The pyrrolo[2,3-b]pyrazine core is a recognized pharmacophore, particularly in the realm of kinase inhibition. researchgate.net Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. These inhibitors function as chemical probes, allowing researchers to dissect complex biological processes and validate novel drug targets.

The 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine molecule serves as a key starting material for the synthesis of such probes. The bromo and chloro substituents provide handles for introducing a variety of functionalities through cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship (SAR). For instance, the pyrrolo[2,3-d]pyrimidine scaffold, a close structural analog, has been utilized to develop potent multi-targeted kinase inhibitors. mdpi.comnih.gov By strategically modifying substituents, researchers can fine-tune the selectivity and potency of these compounds against specific kinases, thereby creating highly specific probes to investigate the roles of these enzymes in health and disease.

Future research in this area will likely focus on leveraging the differential reactivity of the C-Br and C-Cl bonds in 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine to create libraries of chemical probes. These probes can be designed with reporter tags, such as fluorescent moieties or biotin, to facilitate the identification of their cellular targets and the elucidation of their mechanisms of action.

Exploration of the Pyrrolo[2,3-b]pyrazine Scaffold in Organic Optoelectronic Materials Research

The field of organic electronics is continually seeking novel molecular scaffolds with tunable photophysical properties for applications in devices such as organic light-emitting diodes (OLEDs). The pyrrolo[2,3-b]pyrazine core, with its electron-deficient pyrazine (B50134) ring fused to an electron-rich pyrrole (B145914) ring, presents an intriguing donor-acceptor (D-A) type structure. This inherent electronic characteristic makes it a promising candidate for the development of new organic optoelectronic materials.

Research on related fused pyrazine systems has demonstrated their potential in OLEDs. For example, derivatives of pyrido[2,3-b]pyrazine (B189457) have been developed as full-color fluorescent materials for high-performance OLEDs. These materials exhibit high photoluminescence quantum yields and their emission colors can be tuned across the visible spectrum by modifying the molecular structure. Similarly, benzofuro[2,3-b]pyrazine-based emitters have been successfully incorporated into deep-blue and hybrid-white OLEDs.

The 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine scaffold offers a platform for creating novel optoelectronic materials. The halogen atoms can be substituted with various aromatic and heteroaromatic groups through cross-coupling reactions, allowing for the extension of the π-conjugated system and fine-tuning of the frontier molecular orbital energy levels. This, in turn, influences the absorption and emission properties of the resulting molecules.

Fused Pyrazine ScaffoldApplicationKey Findings
Pyrido[2,3-b]pyrazineFull-color fluorescent materials for OLEDsHigh photoluminescence quantum efficiency and tunable emission from blue to red.
Benzofuro[2,3-b]pyrazineDeep-blue and hybrid-white OLEDsDevelopment of efficient deep-blue fluorescent emitters.

Future investigations will likely involve the synthesis and characterization of a range of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine derivatives with extended π-systems to explore their potential as emitters, hosts, and charge-transport materials in organic electronic devices.

Design and Synthesis of Novel Fused Heterocyclic Systems Utilizing the Pyrrolo[2,3-b]pyrazine Core

The development of novel fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as the fusion of aromatic rings can lead to compounds with unique biological activities and physical properties. The di-halogenated nature of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine makes it an excellent precursor for the construction of more complex, polycyclic architectures.

The presence of both a pyrrole and a pyrazine ring in the core structure, coupled with the two reactive halogen sites, allows for a variety of ring-forming reactions. For example, intramolecular cyclization strategies can be employed after the introduction of appropriate side chains at the halogenated positions. Furthermore, the pyrrolo[2,3-b]pyrazine core can participate in cycloaddition reactions to build additional rings.

The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has been reported through various synthetic routes, highlighting the versatility of the pyrazine ring in forming fused systems. nih.gov Similarly, the pyrrole moiety of the 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine can be a partner in annulation reactions. The strategic manipulation of the bromo and chloro groups can direct the regioselectivity of these ring-closing reactions, leading to a diverse array of novel fused heterocyclic compounds with potential applications in drug discovery and materials science.

Application of Advanced Reaction Methodologies for Enhanced Functionalization and Diversification

The functionalization and diversification of the 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine scaffold are crucial for exploring its full potential in various applications. Advanced reaction methodologies, particularly transition-metal-catalyzed cross-coupling reactions, have become indispensable tools for the selective modification of halogenated heterocycles.

The differential reactivity of the C-Br and C-Cl bonds in 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine allows for sequential and site-selective cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This enables the selective functionalization at the 7-position via reactions like Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations, while leaving the 2-chloro position intact for subsequent transformations.

Cross-Coupling ReactionReactantProductCatalyst/Reagents
Suzuki CouplingArylboronic acidAryl-substituted pyrrolo[2,3-b]pyrazinePd catalyst, base
Stille CouplingOrganostannaneOrgano-substituted pyrrolo[2,3-b]pyrazinePd catalyst
Sonogashira CouplingTerminal alkyneAlkynyl-substituted pyrrolo[2,3-b]pyrazinePd/Cu catalyst, base
Heck CouplingAlkeneAlkenyl-substituted pyrrolo[2,3-b]pyrazinePd catalyst, base
Buchwald-Hartwig AminationAmineAmino-substituted pyrrolo[2,3-b]pyrazinePd catalyst, base, ligand

The application of these modern synthetic methods allows for the creation of large and diverse libraries of pyrrolo[2,3-b]pyrazine derivatives from a single, readily accessible starting material. This high-throughput approach is invaluable for the rapid identification of lead compounds in drug discovery and for the systematic tuning of material properties in organic electronics.

Broadening the Scope of Biological Target Exploration for Pre-clinical Research

The pyrrolo[2,3-b]pyrazine scaffold has been predominantly explored for its kinase inhibitory activity. However, the structural versatility of this heterocyclic system suggests that its derivatives may interact with a much broader range of biological targets. The exploration of this "target space" is a key objective in preclinical research.

By utilizing the 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine as a starting point, medicinal chemists can generate a wide array of derivatives with diverse physicochemical properties. These compounds can then be screened against a variety of biological targets, including other enzyme families (e.g., proteases, phosphatases), G-protein coupled receptors (GPCRs), and ion channels.

The development of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents serves as a prime example of how diversification of a core scaffold can lead to compounds with a broader biological profile. nih.govnih.gov This approach, moving from single-target to multi-target agents, is a growing trend in drug discovery, particularly in complex diseases like cancer.

Future preclinical research will likely involve the synthesis of diverse libraries of compounds derived from 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine and their subsequent evaluation in high-throughput screening campaigns against a wide panel of biological targets. This will undoubtedly lead to the identification of novel biological activities for the pyrrolo[2,3-b]pyrazine scaffold and potentially new therapeutic avenues for a range of diseases.

Q & A

Synthetic Methodologies

Q: What are the common synthetic routes for preparing 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine, and what key reaction parameters influence yield and purity? A: The compound is typically synthesized via regioselective annulation or halogenation strategies. For example, bromo-chloro derivatives can be prepared through cyclization reactions starting from pyrazine precursors under nitrogen atmosphere to avoid oxidation. Key parameters include:

  • Catalyst selection : Metal-free conditions or palladium catalysis for Suzuki coupling (e.g., introducing aryl groups).
  • Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
  • Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to achieve >95% purity.
    Relevant intermediates like 2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine (2a) have been synthesized with yields up to 78% using these methods .

Stability and Storage

Q: How should researchers handle and store 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine to ensure stability during experimental workflows? A: Stability is highly sensitive to environmental factors:

  • Storage : Preserve at 2–8°C in airtight, light-resistant containers to prevent degradation.
  • Handling : Use inert atmospheres (e.g., nitrogen) during reactions to avoid hydrolysis or oxidation.
  • Physical properties : Predicted density = 1.68 g/cm³; boiling point = 499.6°C (decomposition may occur above 200°C) .

Regioselectivity Enhancement

Q: What strategies can be employed to enhance regioselectivity in substitution reactions involving 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine? A: Regioselectivity is influenced by:

  • Directing groups : Electron-withdrawing substituents (e.g., tosyl) at the 5-position guide halogenation to the 7-position.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 2-chloro site.
  • Catalytic systems : Copper(I) iodide enhances selectivity in Sonogashira couplings for alkyne introduction .

Biological Target Identification

Q: What experimental approaches validate the biological targets of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine derivatives (e.g., kinase inhibition)? A: Target validation involves:

  • Kinase assays : Measure IC₅₀ values using recombinant FGFR1 (Fibroblast Growth Factor Receptor 1) in ATP-competitive formats.
  • Co-crystallography : Resolve hydrogen bonding between the pyrazine nitrogen and FGFR1’s hinge region (e.g., bond distance = 2.8 Å) .
  • Cellular models : Test anti-proliferative effects in FGFR-driven cancer lines (e.g., SNU-16 gastric cancer) .

Analytical Characterization

Q: What spectroscopic and crystallographic techniques are critical for characterizing 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine derivatives? A: Essential methods include:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 7.8–8.2 ppm for pyrazine protons).
  • XRD : Single-crystal X-ray diffraction resolves halogen positioning (e.g., Br–C bond length = 1.91 Å) .
  • HRMS : High-resolution mass spectrometry verifies molecular ions (e.g., [M+H]⁺ = 262.9412 for C₆H₃BrClN₃) .

Contradictory Data Resolution

Q: How can contradictory data in biological activity assays (e.g., kinase inhibition vs. cytotoxicity) be resolved for pyrrolo[2,3-b]pyrazine derivatives? A: Mitigate discrepancies by:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., FGFR1 IC₅₀) with cell viability (MTT assay) to distinguish target-specific effects from off-target toxicity.
  • Metabolic profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Dose-response curves : Establish EC₅₀/IC₅₀ ratios to confirm therapeutic windows .

Structure-Activity Relationship (SAR) Optimization

Q: How can SAR studies guide the optimization of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine derivatives for improved target specificity? A: Key SAR insights include:

  • Halogen positioning : 7-Bromo enhances FGFR binding affinity, while 2-chloro improves solubility.
  • Substituent effects : Bulky groups at the 5-position (e.g., tosyl) reduce off-target kinase interactions.
  • Hydrogen bond donors : Hydroxyl or amine groups at the 6-position increase potency (e.g., IC₅₀ < 100 nM for FGFR1) .

Environmental Factor Impacts

Q: How do environmental factors (pH, temperature) influence the stability and efficacy of 7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine in biological assays? A: Critical factors include:

  • pH stability : Degrades rapidly at pH < 3 or > 10 due to hydrolysis of the pyrrolo-pyrazine core.
  • Temperature : Half-life decreases by 40% at 37°C compared to 25°C in cell culture media.
  • Serum proteins : Binding to albumin reduces free compound concentration; use charcoal-stripped serum for in vitro studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.